molecular formula C19H22N6O3 B2574216 N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 797809-79-1

N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2574216
CAS No.: 797809-79-1
M. Wt: 382.424
InChI Key: ADBHXWFSFPPXEX-UHFFFAOYSA-N
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Description

N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted with a morpholino group at position 6, a 4-methoxyphenyl group at position 4, and a furan-2-ylmethyl moiety at position 2.

Properties

IUPAC Name

4-N-(furan-2-ylmethyl)-2-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-26-15-6-4-14(5-7-15)21-18-22-17(20-13-16-3-2-10-28-16)23-19(24-18)25-8-11-27-12-9-25/h2-7,10H,8-9,11-13H2,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBHXWFSFPPXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often require the use of potassium hydride to initiate an imine–imine rearrangement, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid derivatives, while reduction of nitro groups would yield amine derivatives.

Scientific Research Applications

N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous triazine derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.

Structural Analogues and Substituent Effects

Table 1: Substituent Comparison of Triazine Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Molecular Weight Key Features
Target Compound Furan-2-ylmethyl 4-Methoxyphenyl Morpholin-4-yl 421.43* Enhanced solubility (morpholino), aromatic interactions (furan, methoxy)
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Chlorine N-Methyl-N-phenyl Morpholin-4-yl 305.77 Chlorine enhances reactivity; phenyl group increases hydrophobicity
4-(4-Methoxyphenyl)-6-morpholino-N-(3-nitrophenyl)-1,3,5-triazine-2-amine 3-Nitrophenyl 4-Methoxyphenyl Morpholin-4-yl 408.40 Nitro group introduces strong electron-withdrawing effects
N2-(2-Methoxyphenyl)-6-(3-methyl-2-benzofuranyl)-1,3,5-triazine-2,4-diamine 2-Methoxyphenyl 3-Methylbenzofuran - 388.40* Benzofuran increases steric bulk; methoxy enhances lipophilicity
6-(4-Morpholinyl)-N-phenyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine Phenyl 3-Trifluoromethylphenyl Morpholin-4-yl 442.43 Trifluoromethyl improves metabolic stability and electronegativity
N2-(4-Methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine 4-Methoxyphenyl Piperidinylmethyl - 354.41* Piperidine vs. morpholine: Altered solubility and hydrogen bonding capacity

*Calculated based on molecular formulas.

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison

Compound Name IR (cm⁻¹) ^1H NMR (δ, ppm) Key Observations
Target Compound Expected: ~3285 (N–H), 1211 (C–O) δ 3.87 (morpholine OCH2), 6.50 (furan protons) Furan protons distinct at ~6.5 ppm
4-(4-Methoxyphenyl)-6-morpholino-N-(3-nitrophenyl)-1,3,5-triazine-2-amine 3285 (N–H), 1315 (NO2) δ 3.22 (OCH3), 7.90 (aromatic) Nitro group absorption at 1315 cm⁻¹
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Not reported δ 3.61 (morpholine), 7.30–7.50 (phenyl) C–Cl bond length: 1.737 Å (X-ray)
Functional Group Impact Analysis
  • Morpholino Group: Common in triazines for solubility (e.g., ). Its electron-donating nature may stabilize the triazine core.
  • 4-Methoxyphenyl : Enhances lipophilicity and π-stacking vs. nitro () or trifluoromethyl () groups.

Biological Activity

N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the triazine class and features a unique structure that includes:

  • A furan ring
  • A methoxyphenyl group
  • A morpholine ring

This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds related to triazines exhibit considerable antimicrobial activity. For instance, derivatives of furan-based compounds have been tested for their efficacy against various bacterial strains. In vitro studies demonstrated that certain derivatives could inhibit the growth of pathogenic bacteria at low concentrations (e.g., 0.25–4 µg/mL) . The specific compound this compound has been suggested to possess similar antimicrobial properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of triazine derivatives has been widely studied. The compound's ability to interact with specific cellular targets may lead to the inhibition of cancer cell proliferation. Studies have shown that such compounds can exhibit cytotoxic effects against various human cancer cell lines while sparing normal cells . This selective toxicity is crucial for developing effective cancer therapies.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Binding to enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : Interacting with specific receptors that regulate cellular responses to external stimuli.
  • Gene Expression Alteration : Influencing the expression of genes associated with drug resistance and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cells
Enzyme InhibitionPotential modulation of metabolic enzymes

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